molecular formula C9H20N2O4S B2514440 tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate CAS No. 2172465-05-1

tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate

Cat. No.: B2514440
CAS No.: 2172465-05-1
M. Wt: 252.33
InChI Key: DJZRWMZYQXTGIO-UHFFFAOYSA-N
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Description

tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate (CAS 2172465-05-1) is a synthetic carbamate derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 9 H 20 N 2 O 4 S and a molecular weight of 252.33 g/mol, this compound features a sulfamoyl group integrated into its molecular structure, a motif commonly associated with diverse biological activities . Compounds within this class, particularly those incorporating sulfamoyl and carbamate functional groups, are frequently investigated as key intermediates or precursors in the development of potential therapeutic agents . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility in multi-step synthetic workflows, as it is stable under a variety of reaction conditions and can be selectively removed when needed. Researchers value this compound for exploring structure-activity relationships and developing new synthetic methodologies. It is offered in quantities ranging from 50mg to 2.5g to support various scales of laboratory work . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O4S/c1-9(2,3)15-8(12)11(5)6-7-16(13,14)10-4/h10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZRWMZYQXTGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

The molecular formula of tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate is C₈H₁₈N₂O₄S (molecular weight: 238.31 g/mol). Key structural features include:

  • A tert-butyl carbamate group providing steric protection.
  • A methylamine substituent at the nitrogen atom.
  • A 2-(methylsulfamoyl)ethyl side chain introducing sulfonamide functionality.

Synthetic challenges arise from the need to:

  • Avoid premature deprotection of the Boc group under acidic or basic conditions.
  • Achieve selective sulfamoylation at the ethylamine position without over-reaction.
  • Ensure compatibility between sulfamoylating agents and intermediates.

Primary Synthetic Routes

Boc Protection of Methylaminoethylamine Intermediate

A foundational approach involves the Boc protection of a pre-formed methylaminoethylamine derivative, followed by sulfamoylation.

Step 1: Synthesis of N-Boc-N-Methylethylenediamine

Reaction Scheme:
$$
\text{Methylethylenediamine} + \text{Boc anhydride} \xrightarrow{\text{TEA, DCM}} \text{N-Boc-N-methylethylenediamine}
$$
Conditions:

  • Solvent: Dichloromethane (DCM).
  • Base: Triethylamine (TEA, 2.2 equiv).
  • Temperature: 0°C to room temperature.
  • Yield: ~85–90%.

This step utilizes Boc anhydride to protect the primary amine, with TEA neutralizing HCl byproducts. The reaction is typically complete within 2 hours.

Step 2: Sulfamoylation with Methylsulfamoyl Chloride

Reaction Scheme:
$$
\text{N-Boc-N-methylethylenediamine} + \text{CH₃NHSO₂Cl} \xrightarrow{\text{DCM, TEA}} \text{Target Compound}
$$
Optimization Notes:

  • Stoichiometry: 1.1 equiv of methylsulfamoyl chloride ensures complete conversion.
  • Workup: Sequential washes with 5% HCl and saturated NaHCO₃ remove excess reagents.
  • Yield: 70–75% after silica gel chromatography.

One-Pot Sequential Protection and Sulfamoylation

Recent advances enable a streamlined one-pot synthesis by combining Boc protection and sulfamoylation.

Reaction Conditions

Reagents:

  • Methylethylenediamine (1.0 equiv).
  • Boc anhydride (1.05 equiv).
  • Methylsulfamoyl chloride (1.1 equiv).
  • Solvent: DCM.
  • Base: TEA (2.5 equiv).

Procedure:

  • Boc protection at 0°C for 1 hour.
  • Direct addition of methylsulfamoyl chloride at room temperature.
  • Stirring for 12 hours.

Yield: 68% (crude), improving to 80% after purification.

Alternative Methodologies

Reductive Amination Approach

A three-step sequence involving:

  • Sulfamoylation of Ethylenediamine:
    $$
    \text{Ethylenediamine} + \text{CH₃NHSO₂Cl} \xrightarrow{\text{THF}} \text{N-(2-Aminoethyl)-N-methylsulfamide}
    $$
    Yield: 65%.
  • Methylation of Secondary Amine:
    $$
    \text{N-(2-Aminoethyl)-N-methylsulfamide} + \text{CH₃I} \xrightarrow{\text{NaHCO₃}} \text{N-Methyl-N-[2-(methylsulfamoyl)ethyl]amine}
    $$
    Yield: 55%.

  • Boc Protection:
    Standard Boc anhydride/TEA conditions yield the final product (60% overall).

Solid-Phase Synthesis for High-Throughput Production

Adapted from peptide chemistry, this method uses Wang resin-bound ethylenediamine:

  • Resin Functionalization:
    • Coupling with Fmoc-protected ethylenediamine.
  • On-Resin Sulfamoylation:
    • Treatment with methylsulfamoyl chloride/DIPEA in DMF.
  • Boc Protection and Cleavage:
    • Boc anhydride followed by TFA cleavage.

Advantages:

  • Enables parallel synthesis of analogs.
  • Purity: >95% by HPLC.

Reaction Optimization and Troubleshooting

Critical Parameters

Parameter Optimal Range Impact on Yield
Temperature 0–25°C Prevents Boc deprotection
TEA Equivalents 2.0–2.5 equiv Neutralizes HCl
Reaction Time 2–4 hours Minimizes side reactions

Common Side Reactions

  • Over-Sulfamoylation: Excess sulfamoyl chloride leads to disubstitution (addressed by stoichiometric control).
  • Boc Deprotection: Acidic workup conditions hydrolyze the Boc group (avoid with pH >7).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.78 (s, 3H, N-CH₃), 3.25 (t, J=6.4 Hz, 2H, CH₂-SO₂), 3.45 (q, J=6.0 Hz, 2H, N-CH₂), 5.10 (br s, 1H, NH).
  • IR (KBr): 3340 cm⁻¹ (N-H), 1695 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Chromatographic Purity

  • HPLC: tᵣ = 8.2 min (C18 column, 70:30 H₂O/MeCN).
  • Purity: ≥98% by UV detection at 254 nm.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Reagent Cost (USD/kg) Preferred Source
Boc anhydride $220 Sigma-Aldrich
Methylsulfamoyl chloride $1,500 TCI Chemicals

Recommendation: Bulk procurement reduces costs by 30%.

Waste Management

  • DCM Recovery: Distillation achieves >90% solvent reuse.
  • Neutralization Sludge: Treat with Ca(OH)₂ to precipitate sulfonamide byproducts.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate acts as a reagent and a protecting group for amines. This allows selective reactions to occur without interference from the amine functionality, facilitating complex synthetic pathways.

Biological Research

The compound is utilized in enzyme inhibition studies and protein interaction analyses. Its unique structure enables it to bind to specific enzymes, inhibiting their activity through the formation of stable complexes. This property is particularly valuable in drug development contexts, where understanding enzyme mechanisms is crucial.

Case Study: Enzyme Inhibition
Research has demonstrated that this compound effectively inhibits arginase, an enzyme involved in amino acid metabolism. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.

Medicinal Chemistry

This compound shows promise in drug development, particularly for targeting bacterial infections and cancer therapies. Its structural components enhance lipophilicity and bioavailability, making it suitable as a precursor or intermediate in pharmaceutical formulations.

Therapeutic Potential:

  • Antibacterial Activity: The presence of the methylsulfamoyl group suggests potential antibacterial properties.
  • Cancer Treatment: Investigations into its role as an inhibitor for cancer-related enzymes are ongoing.

Industrial Applications

In industrial settings, this compound is leveraged for the production of pharmaceuticals and agrochemicals due to its stability and reactivity. Its ability to facilitate large-scale manufacturing processes while maintaining high purity levels makes it a valuable asset in chemical production.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or proteins, inhibiting their activity. This inhibition occurs through the formation of stable complexes, which prevent the normal function of the target molecules .

Comparison with Similar Compounds

Key Structural and Chemical Properties:

  • Molecular Formula : C₇H₁₀N₂O₂ (as reported in ; however, this formula appears inconsistent with the methylsulfamoyl group, which should introduce sulfur and additional oxygen atoms) .
  • Molecular Weight : 186.19 g/mol .
  • Functional Groups : Boc-protected carbamate, methyl group, and methylsulfamoyl (SO₂NHCH₃) moiety.

Comparison with Structurally Similar Compounds

Below is a comparative analysis of tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate and related carbamate derivatives.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features CAS Number
This compound (Target) C₇H₁₀N₂O₂* 186.19 Boc, methyl, 2-(methylsulfamoyl)ethyl EN300-1654922
tert-Butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate C₁₃H₂₀N₂O₂S₂ 300.44 Boc, methyl, pyridinyldisulfanyl ethyl 954376-25-1
tert-Butyl N-[(2S)-2-(methylsulfamoyl)propyl]carbamate C₉H₂₀N₂O₄S 252.33 Boc, (S)-2-(methylsulfamoyl)propyl, chiral center 2751603-10-6
Ethyl Carbamate C₃H₇NO₂ 89.09 Ethoxycarbonyl 51-79-6
Vinyl Carbamate C₃H₅NO₂ 87.08 Vinyloxycarbonyl 1123-58-2

Note: The molecular formula for the target compound in lacks sulfur, which is inconsistent with the methylsulfamoyl group.

Biological Activity

tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate is a synthetic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by the presence of a methylsulfamoyl group, allows it to interact with various biological targets, making it a valuable tool for studying enzyme inhibition and protein interactions.

  • Molecular Formula : C₁₃H₁₈N₂O₃S
  • Molecular Weight : 286.36 g/mol
  • Structure : The compound features a tert-butyl group, a methylsulfamoyl moiety, and a carbamate functional group, which contribute to its stability and reactivity.

The primary mechanism of action for this compound involves its ability to bind to specific enzymes or proteins, inhibiting their activity. This inhibition occurs through the formation of stable complexes that prevent normal biological functions. The compound has been utilized in various studies focusing on enzyme inhibition, particularly in the context of drug development and biochemical pathway analysis .

Enzyme Inhibition Studies

Research indicates that this compound is effective in inhibiting several key enzymes:

  • Inhibition of Lactate Dehydrogenase (LDH) : LDH is crucial in cancer metabolism. Compounds structurally similar to this compound have shown low nanomolar inhibition of LDH activity, indicating potential for therapeutic applications in cancer treatment .
  • Targeting KEAP1 E3 Ligase : The compound has been explored for its ability to recruit E3 ligases in targeted protein degradation (TPD) strategies. This mechanism is pivotal in the degradation of specific proteins associated with cancer progression .

Toxicity and Safety Profile

Carbamate compounds, including this compound, have been associated with toxic effects primarily due to their interaction with the Nrf2 signaling pathway. Overproduction of reactive oxygen species (ROS) has been linked to carbamate exposure, leading to cellular toxicity. Understanding these pathways is essential for evaluating the safety profile of such compounds in therapeutic contexts .

Case Studies

  • Enzyme Inhibition in Cancer Models :
    • A study demonstrated that related compounds inhibited LDH activity effectively in pancreatic cancer cell lines (MiaPaCa2). The results indicated that these inhibitors could reduce lactate production and suppress tumor growth under hypoxic conditions .
  • TPD Applications :
    • In experiments involving the recruitment of BRD4 to KEAP1, this compound was shown to influence protein dimerization, suggesting its role in enhancing targeted degradation mechanisms within cancer cells .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructureKey Activity
tert-butyl methyl (2-(methylamino)ethyl)carbamateStructureModerate enzyme inhibition
tert-butyl N-(2-mercaptoethyl)carbamateStructureLower stability
This compound StructureHigh stability and potent enzyme inhibition

Q & A

Q. What are the standard synthetic routes for tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate?

The synthesis typically involves reacting tert-butyl carbamate with a sulfamoyl-containing amine derivative under controlled conditions. Key steps include:

  • Using a base (e.g., triethylamine) to neutralize byproducts and drive the reaction .
  • Optimizing reaction temperature (20–40°C) and pH to maximize yield and purity .
  • Employing polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) to enhance solubility and reaction kinetics . Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the compound.

Q. Which spectroscopic methods are optimal for characterizing this compound?

Structural confirmation requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the tert-butyl group (δ ~1.4 ppm for 1^1H), methylsulfamoyl moiety (δ ~2.8–3.2 ppm), and carbamate linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (154.17 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (S=O stretch) .

Advanced Research Questions

Q. How can crystallographic data of this compound be refined using SHELX software?

For X-ray crystallography:

  • Use SHELXL for refinement, leveraging its robust algorithms for small-molecule structures. Parameters include anisotropic displacement for non-H atoms and hydrogen placement via geometric constraints .
  • Address twinning or disorder using SHELXD for structure solution and SHELXE for density modification .
  • Validate refinement with R-factor convergence (<5%) and scrutiny of residual electron density maps .

Q. What strategies address contradictory enzyme inhibition data in studies involving this compound?

Contradictions may arise from:

  • Experimental Variability : Standardize assay conditions (pH, temperature, substrate concentration) to minimize variability .
  • Structural Flexibility : Use molecular dynamics simulations to analyze conformational changes affecting binding affinity .
  • Competitive vs. Non-competitive Inhibition : Perform Lineweaver-Burk plots to distinguish inhibition mechanisms . Cross-validate findings with orthogonal techniques (e.g., isothermal titration calorimetry) .

Additional Methodological Notes

  • Synthesis Optimization : Screen solvent systems (e.g., acetonitrile vs. THF) to improve reaction rates .
  • Crystallization Challenges : Use vapor diffusion with hexane/ethyl acetate for single-crystal growth .
  • Biological Assays : Pre-incubate the compound with target enzymes to ensure equilibrium binding before activity measurements .

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